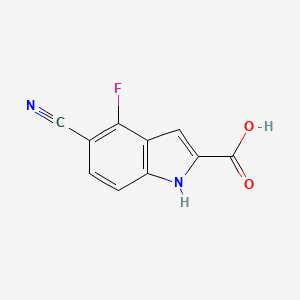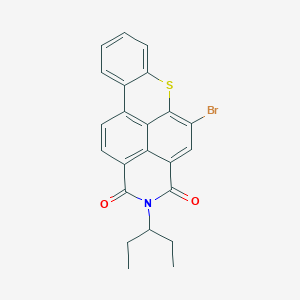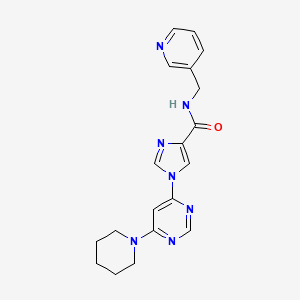![molecular formula C23H29Cl2N3O3S B2763852 4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide CAS No. 478078-39-6](/img/structure/B2763852.png)
4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide is a useful research compound. Its molecular formula is C23H29Cl2N3O3S and its molecular weight is 498.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Catalysis
One area of application involves the synthesis and utilization of related compounds in creating new chemical entities and catalysts. For example, research on the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has demonstrated a powerful, metal-free method for activating thioglycosides, which are crucial in glycoscience and the development of therapeutic agents (Crich & Smith, 2001). Additionally, the electrochemical oxidation of related compounds has been explored for synthetic applications, such as the electrochemical synthesis of arylsulfonylbenzenediols from 4-tert-butylcatechol, providing a green and efficient pathway for synthesizing complex molecules (Nematollahi, Rahchamani, & Malekzadeh, 2003).
Materials Science
In materials science, derivatives of 4-tert-butylcatechol have been investigated for their potential in creating new polymeric materials with unique properties. For instance, the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from 4-tert-butylcatechol has shown that these polymers possess high thermal stability and are readily soluble in polar solvents, making them suitable for various high-performance applications (Hsiao, Yang, & Chen, 2000).
Medicinal Chemistry
In medicinal chemistry, the structural modification and analysis of compounds containing piperazine and sulfonyl groups have led to the discovery of potential therapeutic agents. Studies on novel piperazine derivatives, including those related to 4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide, have focused on their anti-malarial, antibacterial, and anticancer activities. For example, certain piperazine derivatives have been identified as potential anti-malarial agents due to their ability to inhibit the proliferation of malaria parasites (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009). Additionally, a study on N-substituted derivatives of a related compound has demonstrated moderate to significant antibacterial activity, highlighting the potential for developing new antibacterial drugs (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
properties
IUPAC Name |
N'-(4-tert-butylphenyl)sulfonyl-1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2N3O3S/c1-23(2,3)18-5-7-19(8-6-18)32(30,31)27-26-22(29)17-10-12-28(13-11-17)15-16-4-9-20(24)21(25)14-16/h4-9,14,17,27H,10-13,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLZBNMUEODRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2763770.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2763773.png)

![Potassium;3-bromopyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B2763775.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)

![2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride](/img/structure/B2763780.png)
![N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2763781.png)
![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2763782.png)
![1-[(5-Chloropyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2763783.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2763785.png)


![N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2763791.png)